Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, butyl ester
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Overview
Description
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, butyl ester is a fluorinated organic compound. It is known for its unique chemical structure, which includes a trifluoromethyl group and a hydroxy group attached to a propanoic acid backbone. This compound is used in various scientific and industrial applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, butyl ester typically involves the esterification of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving fluorinated compounds.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, butyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester: Similar structure but with a methyl ester group instead of a butyl ester group.
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)-, potassium salt: Contains a potassium salt instead of an ester group.
Uniqueness
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, butyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The butyl ester group provides different steric and electronic properties compared to other similar compounds, making it suitable for specific applications in research and industry.
Properties
CAS No. |
197785-82-3 |
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Molecular Formula |
C8H13F3O3 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
butyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C8H13F3O3/c1-3-4-5-14-6(12)7(2,13)8(9,10)11/h13H,3-5H2,1-2H3 |
InChI Key |
FWPDFCSSQIUIGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)(C(F)(F)F)O |
Origin of Product |
United States |
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